Reactive yellow 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

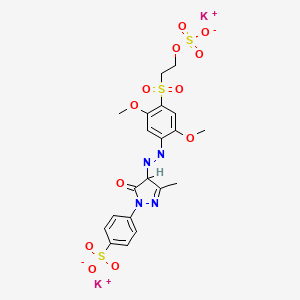

dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O12S3.2K/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMMPDNWRQSCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20K2N4O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20317-19-5 | |

| Record name | Reactive Yellow 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020317195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[4-[2-[2,5-dimethoxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, potassium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Reactive yellow 17 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the monoazo dye, Reactive Yellow 17. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Identity and Structure

This compound, a synthetic dye belonging to the single azo class, is chemically identified as dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate.[1] It is also commonly referred to as C.I. This compound.[1][2] The compound is registered under the CAS number 20317-19-5.[1][2][3][4][5]

The molecular structure of this compound is characterized by a central azo group (-N=N-) linking a substituted pyrazolone ring and a dimethoxybenzene derivative. The presence of sulfonic acid groups and a sulfatoethylsulfone moiety imparts high water solubility, a key characteristic for its application as a reactive dye.[3][4]

Physicochemical and Spectral Properties

This compound typically presents as a yellow powder.[2][3][5][6] It is highly soluble in water, with a reported solubility greater than 100 g/L at 25°C.[2][5][6] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C20H20K2N4O12S3 | [1][2][4][5][7] |

| Molecular Weight | 682.8 g/mol | [1][4] |

| Monoisotopic Mass | 681.9513986 Da | [1] |

| Solubility in Water (25°C) | > 100 g/L | [2][5][6] |

| λmax | 402 nm, 408 nm, 430 nm | [4][8] |

| Topological Polar Surface Area | 259 Ų | [1] |

| Complexity | 1230 | [1] |

Synthesis of this compound

The manufacturing process for this compound involves a two-step synthesis: diazotization followed by an azo coupling reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of the Amine Precursor

-

An aqueous solution of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate is prepared.

-

The solution is acidified, typically with hydrochloric acid, and cooled to a temperature between 0-5°C.

-

A solution of sodium nitrite is added dropwise to the cooled amine solution while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

Step 2: Azo Coupling Reaction

-

A separate solution of the coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, is prepared.

-

The freshly prepared diazonium salt solution from Step 1 is slowly added to the coupling component solution.

-

The reaction is typically carried out under controlled pH and temperature conditions to facilitate the electrophilic substitution reaction, forming the azo bond and yielding this compound.[2][5]

References

- 1. This compound | C20H20K2N4O12S3 | CID 30104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 20317-19-5 | Benchchem [benchchem.com]

- 5. Reactive Yellow 17 | 20317-19-5 [chemicalbook.com]

- 6. This compound TDS|this compound from Chinese supplier and producer - REACTIVE YELLOW DYES - Enoch dye [enochdye.com]

- 7. labshake.com [labshake.com]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to C.I. 18852 (Reactive Yellow 17)

CAS Number: 20317-19-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and experimental applications of C.I. 18852, commercially known as Reactive Yellow 17. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound is a monoazo reactive dye widely utilized in the textile industry for coloring cellulose fibers such as cotton, viscose, and silk.[1][2] Its vibrant reddish-yellow hue and high solubility in water make it a popular choice for dyeing and printing applications.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CI Name | This compound | [1] |

| CAS Number | 20317-19-5 | [1] |

| Molecular Formula | C₂₀H₂₀K₂N₄O₁₂S₃ | [1][2] |

| Molecular Weight | 682.79 g/mol | [1] |

| Appearance | Yellow Powder | [2] |

| Solubility | > 100 g/L in water at 25°C | [2] |

| λmax | 408 nm | [3] |

| Chemical Class | Monoazo | [1] |

Synthesis

The synthesis of this compound involves a two-stage process: diazotization followed by a coupling reaction.[1][2]

Stage 1: Diazotization 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature to form a diazonium salt.

Stage 2: Coupling The resulting diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1][2] The reaction is typically carried out under controlled pH and temperature to ensure the formation of the final dye molecule.

Below is a generalized workflow for the synthesis of this compound.

Experimental Protocols: Degradation Studies

Due to its widespread use in the textile industry, the removal and degradation of this compound from wastewater have been the subject of extensive research. Advanced Oxidation Processes (AOPs) have shown significant efficacy in this regard.

Heterogeneous photocatalysis using titanium dioxide (TiO₂) is a prominent method for the degradation of this compound. The process relies on the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the TiO₂ catalyst.

Experimental Setup: A typical experimental setup involves a photoreactor containing an aqueous solution of this compound and a TiO₂ photocatalyst.[4] The solution is irradiated with a UV light source, and samples are collected at regular intervals to monitor the degradation of the dye.[4]

Key Parameters and their Effects:

-

pH: The degradation rate is influenced by the pH of the solution, with optimal degradation often observed around neutral pH.[4][5]

-

Initial Dye Concentration: The rate of degradation generally decreases with an increase in the initial concentration of the dye.[6]

-

Catalyst Loading: The degradation rate increases with catalyst loading up to an optimal concentration, beyond which the rate may decrease due to light scattering and particle agglomeration.

-

Addition of Oxidizing Agents: The addition of hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) can enhance the degradation rate by generating additional reactive oxygen species.[5]

Analytical Methods: The degradation of this compound is typically monitored by UV-Vis spectrophotometry, measuring the absorbance at its maximum wavelength (λmax = 408 nm).[3][4] The mineralization of the dye can be assessed by measuring the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[7]

The following diagram illustrates the general workflow for a photocatalytic degradation experiment.

Ozonation is another effective AOP for the decolorization and degradation of this compound. This process involves bubbling ozone gas through the dye solution, leading to the oxidation of the dye molecules.

Experimental Setup: A semi-batch bubble column reactor is commonly used for ozonation studies.[3] A solution of this compound is placed in the reactor, and a stream of ozone-containing gas is bubbled through it.[3]

Key Parameters and their Effects:

-

pH: The degradation is significantly more effective under basic conditions (e.g., pH 12), where the decomposition of ozone to form highly reactive hydroxyl radicals is enhanced.[3]

-

Initial Dye Concentration: Higher initial dye concentrations generally lead to a decrease in the degradation rate.[8]

-

Ozone Dose and Flow Rate: The rate of degradation increases with an increased ozone dose and flow rate up to a certain point.[8]

Analytical Methods: Similar to photocatalysis, the progress of ozonation is monitored by UV-Vis spectrophotometry for decolorization and COD measurements for mineralization.[3]

The workflow for an ozonation experiment is depicted below.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Reactive Yellow 17 | 20317-19-5 [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. researchgate.net [researchgate.net]

- 6. KINETICS OF PHOTOCATALYTIC DEGRADATION OF this compound DYE IN AQUEOUS SOLUTION USING UV IRRADIATION | Semantic Scholar [semanticscholar.org]

- 7. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Reactive Yellow 17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Yellow 17, identified by the Colour Index (C.I.) number 18852 and CAS number 20317-19-5, is a monoazo reactive dye. This technical guide provides a comprehensive overview of its synthesis and manufacturing process. The synthesis is a two-stage process involving the diazotization of an aromatic amine followed by a coupling reaction with a pyrazolone derivative. This document details the chemical reactions, intermediates, and general procedural outlines, and serves as a foundational resource for professionals in the field.

Introduction

This compound is a water-soluble anionic dye known for its application in dyeing cellulosic fibers such as cotton and viscose. Its chemical structure, characterized by a single azo linkage (-N=N-), is responsible for its yellow color. The reactive group in its structure allows it to form a covalent bond with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness. The molecular formula of this compound is C₂₀H₂₀K₂N₄O₁₂S₃.[1]

Synthesis Pathway

The manufacturing of this compound is a well-established two-step process:

-

Diazotization: The process begins with the diazotization of the primary aromatic amine, 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate.

-

Coupling Reaction: The resulting diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final dye molecule.[1]

A schematic of this synthesis pathway is presented below.

Caption: Synthesis Pathway of this compound.

Experimental Protocols

While specific proprietary industrial methodologies may vary, the following sections outline the general experimental procedures for the key stages of this compound synthesis based on established principles of azo dye chemistry.

Stage 1: Diazotization of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate

The diazotization reaction involves the conversion of the primary amino group of the aromatic amine into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

General Protocol:

-

A suspension of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate is prepared in water and cooled to 0-5°C in an ice bath.

-

A strong acid, such as hydrochloric acid, is added to the suspension to form the amine salt.

-

A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the cooled amine salt suspension while maintaining the temperature between 0-5°C.

-

The reaction mixture is stirred for a period to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the primary aromatic amine and the presence of excess nitrous acid using starch-iodide paper.

Stage 2: Coupling Reaction

The diazonium salt prepared in the first stage is then reacted with the coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The pH of the reaction medium is a critical parameter that must be controlled to facilitate the electrophilic substitution reaction.

General Protocol:

-

An aqueous solution of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid is prepared.

-

The solution is cooled, and the pH is adjusted to a specific range, typically neutral to slightly alkaline, using a base such as sodium carbonate or sodium hydroxide.

-

The cold diazonium salt solution from Stage 1 is then slowly added to the solution of the coupling component while maintaining the temperature and pH.

-

The coupling reaction proceeds to form the monoazo dye, this compound. The completion of the coupling can be monitored by the absence of the diazonium salt.

Manufacturing Process Considerations

The industrial-scale manufacturing of this compound involves several key considerations to ensure product quality, yield, and safety.

-

Temperature Control: Strict temperature control, especially during the diazotization step, is crucial to prevent the decomposition of the unstable diazonium salt.

-

pH Management: Precise control of pH during the coupling reaction is essential for directing the electrophilic aromatic substitution to the desired position on the coupling component and for maximizing the yield.

-

Purity of Intermediates: The purity of the starting materials, 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate and 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, directly impacts the purity and brightness of the final dye.

-

Isolation and Purification: After the synthesis, the dye is typically isolated by salting out from the reaction mixture, followed by filtration. Further purification steps may be necessary to remove any unreacted intermediates or by-products.

-

Drying: The purified dye is then dried to obtain the final powder product.

Data Presentation

| Parameter | Value | Unit |

| Starting Material 1 (Diazo Component) | ||

| Molar Quantity | Value | mol |

| Purity | Value | % |

| Starting Material 2 (Coupling Component) | ||

| Molar Quantity | Value | mol |

| Purity | Value | % |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 | °C |

| Coupling pH | Value | |

| Reaction Time | Value | hours |

| Product | ||

| Theoretical Yield | Value | g |

| Actual Yield | Value | g |

| Yield | Value | % |

| Purity (by spectrophotometry/chromatography) | Value | % |

Logical Relationships in the Synthesis Process

The synthesis of this compound follows a clear logical progression where the successful completion of each step is dependent on the precise control of the reaction parameters in the preceding step.

Caption: Logical Workflow of this compound Synthesis.

Conclusion

The synthesis of this compound is a classic example of azo dye chemistry, involving a diazotization and coupling reaction sequence. While the fundamental chemistry is well-understood, successful and efficient manufacturing on an industrial scale requires precise control over various process parameters. This guide provides a foundational understanding of the synthesis process for professionals in chemical research and development. Further detailed investigation into patented literature may provide more specific insights into optimized industrial methodologies.

References

Molecular formula and weight of Reactive yellow 17

An In-depth Technical Guide to Reactive Yellow 17

This guide provides a comprehensive overview of the chemical properties and degradation methodologies of this compound (C.I. 18852), a single azo class dye. It is intended for researchers, scientists, and drug development professionals interested in the characteristics and environmental remediation of this compound.

Core Properties of this compound

This compound is a water-soluble, yellow powder used primarily for the dyeing and printing of cotton, viscose, and silk fabrics.[1][2][3] Its high water solubility, a desirable trait for dyeing applications, also contributes to its mobility in aquatic environments, posing challenges for wastewater treatment.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀K₂N₄O₁₂S₃ | [1][4][5][6] |

| Molecular Weight | 682.79 g/mol | [4][6] |

| CAS Registry Number | 20317-19-5 | [4][5] |

| Appearance | Yellow powder | [1][2] |

| Solubility in Water (at 25°C) | > 100 g/L | [1][2] |

| Maximum Absorption (λmax) | 408 nm | [6][7] |

Synthesis of this compound

The manufacturing of this compound involves a diazo coupling reaction. The general workflow consists of two main stages: the diazotization of an aromatic amine and the subsequent coupling with a coupling agent.

The synthesis process begins with the diazotization of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate. This intermediate is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final this compound dye molecule.[1][4]

Caption: Synthesis workflow for this compound.

Environmental Degradation and Remediation

Due to its complex structure, this compound is resistant to aerobic degradation, leading to its persistence in the environment.[8] Research has focused on Advanced Oxidation Processes (AOPs) as effective methods for its removal from industrial effluents. These methods utilize highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, to break down the dye molecule.

Performance of Advanced Oxidation Processes (AOPs)

Several AOPs have been experimentally evaluated for the degradation of this compound. The efficiency of these processes is highly dependent on experimental conditions such as pH, catalyst concentration, and the presence of oxidizing agents.

| Degradation Method | Optimal Conditions | Removal Efficiency / Result | Reference |

| S₂O₈²⁻/Fe²⁺/UV | [RY17] = 10 mg/L, [Fe²⁺] = 0.05 mM, [S₂O₈²⁻] = 1 mM, pH = 3 | 95.4% removal in 20 minutes | [4][9][10] |

| Fenton (Fe²⁺/H₂O₂) | [RY17] = 10 mg/L, [Fe²⁺] = 0.01 mM, [H₂O₂] = 0.1 mM, pH = 3 | 90% decolorization in 3 hours | [5] |

| Electro-Fenton | [RY17] = 5 mg/L, [Fe²⁺] = 0.04 mM, Current = 100 mA, pH = 3 | 100% decolorization in 30 minutes | [5] |

| Ozonation | pH = 12 | 78.58% COD reduction; complete decolorization in 12 minutes | [11] |

| Photocatalysis (TiO₂) | Neutral pH | High degradation efficiency, enhanced by H₂O₂ and K₂S₂O₈ | [8][12] |

Experimental Protocols

Detailed methodologies for the degradation of this compound via AOPs are outlined below, based on published experimental research.

Protocol 1: Degradation via UV-Activated Peroxydisulfate with Ferrous Ions (S₂O₈²⁻/Fe²⁺/UV)

This protocol describes an effective method for the degradation and mineralization of this compound in aqueous solutions.[4][9][10]

-

Solution Preparation : Prepare a stock solution of this compound (e.g., 10 mg/L) in deionized water.

-

Reactor Setup : Conduct experiments in a photochemical reactor equipped with UV lamps.

-

Parameter Adjustment : Adjust the initial pH of the dye solution to 3 using H₂SO₄ or NaOH.

-

Reagent Addition : Add ferrous sulfate (FeSO₄) to achieve a concentration of 0.05 mM and potassium persulfate (K₂S₂O₈) to a concentration of 1 mM.

-

Initiation of Degradation : Turn on the UV lamps to initiate the reaction. Maintain a constant temperature (e.g., 25°C) and continuous stirring.

-

Sampling and Analysis : Withdraw samples at regular intervals. Filter the samples (e.g., through a 0.45 μm filter) and analyze the remaining dye concentration using a UV-Vis spectrophotometer at its λmax of 408 nm. Total mineralization can be monitored by measuring Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[4][9]

Protocol 2: Decolorization by Electro-Fenton Process

The Electro-Fenton process offers rapid and complete decolorization of this compound.[5]

-

Solution Preparation : Prepare a 5 mg/L solution of this compound and add a supporting electrolyte (e.g., 50 mM Na₂SO₄).

-

Electrochemical Cell Setup : Use an electrochemical cell with a suitable anode (e.g., Pt) and cathode (e.g., carbon felt).

-

Parameter Adjustment : Adjust the solution pH to 3.

-

Catalyst Addition : Introduce the iron catalyst, for example, 0.04 mM of Fe²⁺.

-

Electrolysis : Apply a constant current (e.g., 100 mA) to the system. Hydrogen peroxide is generated in-situ at the cathode.

-

Monitoring : Monitor the decolorization process by taking samples at different time intervals and measuring the absorbance at 408 nm. The disappearance of the parent dye molecule can be confirmed by High-Performance Liquid Chromatography (HPLC).[2][5]

Caption: General workflow of Advanced Oxidation Processes for dye degradation.

References

- 1. Kinetics of photocatalytic degradation of this compound dye in aqueous solution using UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]

- 5. researchgate.net [researchgate.net]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. (Open Access) Photocatalytic degradation of this compound dye in aqueous solution in the presence of TiO 2 with cement binder (2003) | Bernaurdshaw Neppolian | 70 Citations [scispace.com]

A Technical Guide to the Photophysical and Photochemical Properties of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical photophysical and photochemical properties of azo dyes. Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic organic dyes.[1][2] Their ability to undergo light-induced transformations makes them essential components in a wide range of applications, from traditional dyeing of textiles to advanced technologies such as molecular switches, photodynamic therapy (PDT), and light-controlled drug delivery.[1][3][4][5][6][7][8][9] This document details their interaction with light, the pathways of energy dissipation, and the resulting chemical changes, with a focus on quantitative data and experimental methodologies.

Core Photophysical Properties

The interaction of azo dyes with light is governed by their electronic structure. The key photophysical processes include absorption of photons, which promotes the molecule to an excited state, followed by various relaxation pathways.

Electronic Absorption

Azo dyes exhibit characteristic absorption bands in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. These bands arise from electronic transitions within the chromophore. For a typical azobenzene-type molecule, two main absorption bands are observed:

-

π → π* Transition: A high-intensity band, typically in the UV region (around 320-350 nm for trans-azobenzene), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[10]

-

n → π* Transition: A lower-intensity, symmetry-forbidden band in the visible region (around 440 nm for trans-azobenzene), resulting from the excitation of a non-bonding electron from a nitrogen atom to a π* antibonding orbital.[10]

The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are highly sensitive to the molecular structure, including the nature and position of substituents on the aromatic rings, as well as the solvent polarity.[4][11][12] This tunability is a cornerstone of their widespread use.[5] Many azo dyes are generally non-fluorescent or only weakly fluorescent, as they typically undergo rapid non-radiative decay from the excited state.

Azo-Hydrazone Tautomerism

Many azo dyes, particularly those with a hydroxyl group ortho or para to the azo linkage, can exist in two tautomeric forms: the azo form and the hydrazone form. This equilibrium is influenced by the solvent, pH, and temperature, and it significantly affects the dye's color and spectral properties, as the two forms have distinct absorption spectra.

Key Photochemical Processes

Upon absorption of light, azo dyes can undergo distinct chemical reactions, primarily photoisomerization and photodegradation.

E/Z (trans/cis) Photoisomerization

The most significant photochemical property of many azo dyes, particularly azobenzene derivatives, is the reversible isomerization around the N=N double bond.[3]

-

E → Z Isomerization: The thermodynamically more stable E (trans) isomer can be converted to the metastable Z (cis) isomer upon irradiation with light of a suitable wavelength, typically corresponding to the π → π* absorption band (UV light for azobenzene).[10][13]

-

Z → E Isomerization: The reverse process can be triggered by irradiation at a different wavelength (e.g., visible light for the n → π* band of azobenzene) or can occur thermally in the dark.[10]

This reversible switching process induces significant changes in molecular geometry, dipole moment, and polarity, forming the basis for their application as molecular photoswitches.[3][4][5] The efficiency of this process is quantified by the photoisomerization quantum yield (Φ) , which is the ratio of the number of molecules isomerized to the number of photons absorbed.

Photodegradation

Prolonged exposure to light, especially UV radiation, can lead to the irreversible breakdown of azo dyes. This photodegradation is a critical consideration for applications requiring high photostability. The process often involves the cleavage of the azo linkage, which is the primary chromophore.[14] Degradation can proceed through several pathways:

-

Photoreduction: The azo bond is reduced, leading to the formation of aromatic amines.

-

Photooxidation: In the presence of oxygen, reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) can be generated, which then attack and degrade the dye molecule.[14]

This property, while often undesirable, is harnessed in applications like photodynamic therapy, where specifically designed azo dyes act as photosensitizers to produce cytotoxic ROS upon light activation.[6][7][8][9] The kinetics of photodegradation often follow a pseudo-first-order model.[9][15]

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data for azobenzene and some of its derivatives, providing a comparative overview of their spectral and photoswitching properties.

Table 1: Absorption Properties of Selected Azo Dyes

| Compound | Solvent | Isomer | λmax (π → π) (nm) | ε (π → π) (L mol⁻¹ cm⁻¹) | λmax (n → π) (nm) | ε (n → π) (L mol⁻¹ cm⁻¹) |

| Azobenzene | Methanol | trans | 319 | 22,600 | 440 | 510 |

| Azobenzene | Methanol | cis | 281 | 7,900 | 433 | 1,400 |

| 4-Aminoazobenzene | Ethanol | trans | 389 | 27,800 | - | - |

| 4-Nitroazobenzene | Ethanol | trans | 332 | 21,300 | - | - |

| Disperse Red 1 | Acetone | trans | 488 | - | - | - |

| Methyl Orange | Water (pH > 4.4) | trans | 464 | 25,000 | - | - |

Data compiled from multiple sources. Values can vary with experimental conditions.[4][6][16][17]

Table 2: Photoisomerization Quantum Yields (Φ) of Selected Azo Dyes

| Compound | Solvent | Isomerization | Irradiation λ (nm) | Quantum Yield (Φ) |

| Azobenzene | Methanol | trans → cis | 313 | 0.10 |

| Azobenzene | Methanol | cis → trans | 436 | 0.46 |

| 4-Methoxyazobenzene | Cyclohexane | trans → cis | 313 | 0.12 |

| 4-Aminoazobenzene | Dioxane | trans → cis | 405 | 0.03 |

| Azobenzene (in ssDNA) | Buffer | trans → cis | - | 0.036 |

| Azobenzene (in dsDNA) | Buffer | trans → cis | - | 0.0056 |

Data compiled from multiple sources. Quantum yields are highly dependent on the irradiation wavelength and molecular environment.[3][11][18]

Detailed Experimental Protocols

Accurate characterization of photophysical and photochemical properties requires rigorous experimental procedures. The following sections outline generalized methodologies for key experiments.

Protocol for Determining Photoisomerization Quantum Yield

The quantum yield (Φ) of photoisomerization is a crucial parameter for photoswitch characterization. It can be determined using UV-Vis spectroscopy, often in conjunction with a chemical actinometer or a calibrated light source.[5][19][20][21][22]

Objective: To measure the quantum yield of the trans → cis isomerization.

Materials & Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Monochromatic light source (e.g., LED or lamp with bandpass filter)[5][20]

-

Calibrated photodiode or chemical actinometer (e.g., ferrioxalate)[21]

-

Azo dye solution of known concentration in a suitable solvent (e.g., methanol, cyclohexane)

-

Stirring apparatus for the cuvette holder

Methodology:

-

Sample Preparation: Prepare a dilute solution of the azo dye in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.8-1.0 at the irradiation wavelength to ensure sufficient light absorption.[5]

-

Actinometry/Photon Flux Measurement:

-

Using a Calibrated Photodiode: Measure the intensity (power) of the monochromatic light source at the position of the cuvette. Convert this power to photon flux (photons per second) using the energy per photon equation (E = hc/λ).[5]

-

Using a Chemical Actinometer: Irradiate a solution of the chemical actinometer (e.g., potassium ferrioxalate) for a set period. Measure the change in absorbance corresponding to the formation of the photoproduct. Calculate the number of photons absorbed based on the known quantum yield of the actinometer.[21]

-

-

Irradiation of Azo Dye:

-

Place the azo dye solution in the spectrophotometer and record the initial absorption spectrum (this will be the pure trans isomer).

-

Irradiate the sample with the monochromatic light source for a short, defined time interval while stirring.

-

Record the absorption spectrum again. Repeat the irradiation and measurement steps until the photostationary state (PSS) is reached, where no further spectral changes are observed.[20]

-

-

Data Analysis:

-

From the series of spectra, determine the change in concentration of the trans isomer over the initial irradiation period. This requires knowledge of the molar extinction coefficients of both the trans and cis isomers at a specific wavelength.

-

Calculate the number of photons absorbed by the sample during the same initial period. This is determined from the measured photon flux and the absorbance of the sample.

-

The quantum yield (Φ) is calculated as: Φ = (moles of isomer converted) / (moles of photons absorbed)

-

Protocol for Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to study the dynamics of short-lived excited states on timescales from femtoseconds to microseconds.[23][24]

Objective: To observe the excited-state absorption and relaxation dynamics of an azo dye following photoexcitation.

Equipment:

-

Femtosecond or nanosecond laser system (e.g., Ti:sapphire amplifier)[23]

-

Optical parametric amplifier (OPA) to generate tunable "pump" pulses

-

White-light generation setup (e.g., using a sapphire or CaF2 crystal) to create a broadband "probe" pulse[23]

-

Optical delay line to control the time delay between pump and probe pulses

-

Spectrometer and detector array (e.g., CCD)

-

Sample holder and delivery system (e.g., flow cell to prevent degradation)

Methodology:

-

System Setup: The laser output is split into two beams. The high-intensity "pump" beam is directed through the OPA to set the excitation wavelength. The low-intensity "probe" beam is focused into a crystal to generate a broadband white-light continuum.[23]

-

Sample Excitation: The pump pulse excites the sample, creating a population of molecules in the excited state.

-

Probing the Excited State: The probe pulse, delayed by a specific time (Δt) relative to the pump pulse using the optical delay line, passes through the excited sample volume.

-

Signal Detection: The transmitted probe light is directed to the spectrometer, which measures its spectrum. By comparing the spectrum of the probe with and without the pump pulse, a difference absorption spectrum (ΔA) is generated for that specific delay time.

-

Data Acquisition: The process is repeated for a range of delay times (from femtoseconds to nanoseconds or longer) to build a 2D map of ΔA as a function of both wavelength and time.

-

Data Analysis: The resulting data reveals transient species. Positive signals correspond to excited-state absorption, while negative signals indicate ground-state bleaching or stimulated emission. Kinetic analysis of the decay of these signals at specific wavelengths provides the lifetimes of the various excited states and intermediates involved in the relaxation pathway.[23]

Protocol for Determining Photodegradation Kinetics

This protocol describes a method to quantify the rate of photodegradation of an azo dye under specific irradiation conditions.

Objective: To determine the kinetic order and rate constant of the photodegradation of an azo dye.

Materials & Equipment:

-

Light source (e.g., UV lamp or solar simulator)

-

Reaction vessel (e.g., beaker or photoreactor)

-

UV-Vis spectrophotometer

-

Azo dye solution of known initial concentration

-

Magnetic stirrer

Methodology:

-

Reaction Setup: Place a known volume of the azo dye solution into the reaction vessel. If using a photocatalyst, add a specific amount and stir in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Initiation of Photoreaction: Position the reaction vessel under the light source at a fixed distance and begin irradiation while continuously stirring the solution.

-

Sample Monitoring: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the solution. If a photocatalyst is used, centrifuge or filter the aliquot to remove the catalyst particles.

-

Spectrophotometric Analysis: Measure the absorbance of each aliquot at the λmax of the dye using the UV-Vis spectrophotometer. The decrease in absorbance is proportional to the decrease in dye concentration.

-

Data Analysis:

-

The concentration of the dye at each time point (Cₜ) can be calculated using the Beer-Lambert law (A = εbc).

-

To test for pseudo-first-order kinetics, plot ln(C₀/Cₜ) versus time, where C₀ is the initial concentration.[1]

-

If the plot yields a straight line, the reaction follows pseudo-first-order kinetics. The slope of this line is the apparent rate constant (k_app).[9][15]

-

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and workflows.

E/Z Photoisomerization Cycle

This diagram illustrates the fundamental photoswitching process of an azobenzene derivative.

Caption: Reversible E/Z photoisomerization cycle of an azo dye.

Simplified Jablonski Diagram for an Azo Dye

This diagram illustrates the primary photophysical transitions that occur after a molecule absorbs light.

Caption: Simplified Jablonski diagram for an azo dye.

Experimental Workflow for Photophysical Characterization

This diagram outlines the logical flow of experiments for characterizing a new photoswitchable azo dye.

Caption: Experimental workflow for photoswitch characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 6. jou.jobrs.edu.iq [jou.jobrs.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. worldwidejournals.com [worldwidejournals.com]

- 18. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Video: Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]

- 21. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]

- 22. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 24. edinst.com [edinst.com]

Reactive yellow 17 spectroscopic data (UV-Vis, NMR, FTIR)

An In-depth Technical Guide to the Spectroscopic Profile of Reactive Yellow 17

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. This compound (RY17), a mono-azo dye widely used in the textile industry. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and expected Nuclear Magnetic Resonance (NMR) characteristics.

Chemical Structure and Properties

This compound is a water-soluble anionic dye. Its chemical structure is characterized by a single azo group (-N=N-) which acts as the primary chromophore, linking two substituted aromatic moieties. The molecule also contains multiple sulfonate and sulfonyl groups that enhance its solubility in water and provide the reactive site for binding to fibers.

-

IUPAC Name: dipotassium 4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate[1][2]

-

Molecular Weight: 682.79 g/mol [3]

-

CAS Registry Number: 20317-19-5[3]

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation of reactive dyes like RY17. The following sections detail the available data from key spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of RY17 in solution, which is directly related to its color. The primary absorption peak in the visible region is due to the π → π* electronic transitions within the conjugated system of the azo chromophore.

Quantitative UV-Vis Data

The maximum absorbance wavelength (λmax) for this compound has been reported at slightly different values across various studies, which can be attributed to differences in solvent, pH, and the specific formulation of the dye used.[5]

| Parameter | Reported Value | Reference |

| λmax | 402 nm | [6] |

| λmax | 408 nm | [7] |

| λmax | 430 nm | [8] |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used for analysis.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a known weight of the dye powder in deionized water. This solution is then diluted to a desired concentration (e.g., 10 mg/L).[6][9]

-

Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette.[6] A blank containing the solvent (deionized water) is used for baseline correction. The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

pH Adjustment (Optional): The pH of the solution can significantly influence the absorption spectrum. For specific studies, the pH is adjusted to a desired value (e.g., pH 3) using dilute acids or bases before analysis.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the RY17 molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of different chemical bonds.

Quantitative FTIR Data

The FTIR spectrum of untreated RY17 displays characteristic peaks corresponding to its various functional groups.[5] The table below summarizes key vibrational frequencies. Note that assignments are based on published data and known correlations.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |

| ~3497 cm⁻¹ | O-H stretching | May indicate the presence of absorbed water or hydroxyl groups.[5] |

| ~1653 cm⁻¹ | C=C stretching (aromatic) | Corresponds to the vibrations of the benzene rings in the structure.[5] |

| ~1560 cm⁻¹ | N=N stretching (azo group) | This peak is characteristic of the azo chromophore.[10] |

| ~1150-1000 cm⁻¹ | S=O stretching (sulfonate/sulfonyl) | Strong absorptions from the multiple sulfonate and sulfonyl groups. |

| ~1070 cm⁻¹ | C-O stretching (ether) | Aromatic ether (methoxy) groups.[11] |

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.

-

Sample Preparation: A small amount of the dried this compound powder is intimately mixed with spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.[8]

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.[10] A background spectrum of a pure KBr pellet is recorded first for baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Aromatic Protons (6.5-8.5 ppm): Multiple signals are expected in this region corresponding to the protons on the two different benzene rings. The exact chemical shifts and splitting patterns would depend on the substitution pattern and electronic environment.

-

Methoxy Protons (-OCH₃, 3.8-4.2 ppm): Two singlets are expected for the two methoxy groups attached to one of the benzene rings.

-

Ethyl Protons (-SO₂-CH₂-CH₂-O-): Two triplets are expected for the two methylene groups of the ethylsulfonyl reactive group.

-

Methyl Protons (-CH₃, ~2.5 ppm): A singlet corresponding to the methyl group on the pyrazolone ring.

Expected ¹³C NMR Signals:

-

Aromatic Carbons (110-160 ppm): A complex set of signals for the carbon atoms of the benzene and pyrazolone rings.

-

Carbonyl Carbon (C=O, >160 ppm): A signal for the carbonyl carbon in the pyrazolone ring.

-

Methoxy Carbons (-OCH₃, 55-65 ppm): Signals for the two methoxy group carbons.

-

Ethyl Carbons (-SO₂-CH₂-CH₂-O-): Signals for the two methylene carbons.

-

Methyl Carbon (-CH₃, ~20 ppm): A signal for the methyl carbon on the pyrazolone ring.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be required.

-

Sample Preparation: A few milligrams of the RY17 sample would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) due to the dye's high water solubility.

-

Analysis: ¹H and ¹³C NMR spectra would be acquired. Advanced 2D NMR techniques like COSY and HSQC could be employed to confirm the connectivity and assignments of protons and carbons.

Methodological Workflow

The general workflow for the complete spectroscopic characterization of a reactive dye like this compound involves a multi-technique approach to confirm its identity, purity, and structure.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C20H20K2N4O12S3 | CID 30104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Reactive Yellow 17 [chembk.com]

- 5. This compound | 20317-19-5 | Benchchem [benchchem.com]

- 6. Experimental evaluation of this compound degradation using UV light and iron ions activated peroxydisulfate: Efficiency and kinetic model | Science and Tecnology of Materials [elsevier.es]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Covalent Bonding Mechanism of Dichlorotriazine Dyes for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the covalent bonding mechanism of dichlorotriazine (DCT) reactive dyes. It details the underlying chemistry of the nucleophilic substitution reaction, explores the kinetics and key influencing factors such as pH and temperature, and discusses the competing hydrolysis reaction. The guide extends the application of DCT chemistry from its traditional role in textile dyeing to its modern utility in bioconjugation for life sciences and drug development, including protein labeling and its use as a stable molecular linker. Detailed experimental protocols for dye synthesis, protein labeling, and analytical characterization are provided, alongside quantitative data and visual diagrams to elucidate reaction pathways and workflows.

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, leading to high fastness and stability.[1] Among the various reactive groups developed, the dichlorotriazine (DCT) moiety, a nitrogen-containing heterocycle with two reactive chlorine atoms, is highly significant.[2] First commercialized for textile applications in the 1950s, the high reactivity of the DCT group allows for covalent bond formation under relatively mild conditions.[2]

This same reactivity makes the dichlorotriazine scaffold a powerful tool for researchers, scientists, and drug development professionals. The ability to covalently attach DCT-containing molecules to biomolecules through nucleophilic substitution has led to their use in a variety of bioconjugation applications. These include the fluorescent labeling of proteins for imaging and tracking, the creation of antibody-drug conjugates (ADCs), and the development of multivalent probes for affinity labeling.[3][4][5] This guide will explore the core chemical mechanism of DCT covalent bonding, the factors governing the reaction, and its practical application in a laboratory setting.

The Covalent Bonding Mechanism

The covalent attachment of dichlorotriazine dyes proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The key components of this mechanism are the electrophilic triazine ring and a nucleophilic group on the substrate.

The Dichlorotriazine Reactive Group

The 1,3,5-triazine ring is an electron-deficient aromatic system due to the high electronegativity of the three nitrogen atoms. This electron deficiency is further enhanced by the presence of two electron-withdrawing chlorine atoms. As a result, the carbon atoms of the triazine ring are highly electrophilic and susceptible to attack by nucleophiles.[6] The chlorine atoms are excellent leaving groups, facilitating the substitution reaction.

Nucleophilic Substitution Reaction

The reaction occurs when a nucleophile from a substrate attacks one of the electrophilic carbon atoms on the triazine ring, displacing a chloride ion and forming a stable, covalent ether or amine linkage.[1][7]

-

With Hydroxyl Groups (e.g., Cellulose, Polysaccharides): In the presence of an alkali (e.g., sodium carbonate), hydroxyl groups on molecules like cellulose are deprotonated to form highly nucleophilic alkoxide anions (e.g., cellulosate anions).[2][6] This anion then attacks the triazine ring. This is the primary mechanism for dyeing cotton and other cellulosic materials.[1]

-

With Amino and Thiol Groups (e.g., Proteins, Peptides): The primary amino groups on biomolecules, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, are potent nucleophiles.[3] Thiol groups on cysteine residues are also highly reactive.[8] These groups can directly attack the dichlorotriazine ring to form stable covalent bonds. This reaction is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 8.0-9.5) to ensure the amine groups are sufficiently deprotonated and nucleophilic.[3][9]

The reaction with the first chlorine atom is very rapid and can occur at low temperatures (e.g., 0-40°C).[8][10] The reactivity of the second chlorine is lower due to the electron-donating effect of the newly introduced substituent, often requiring higher temperatures for substitution.[8] This differential reactivity can be exploited to create hetero-bifunctional linkers.[11]

Caption: Covalent bonding via nucleophilic substitution.

Reaction Kinetics and Influencing Factors

The efficiency of the covalent bonding is a result of the competition between the desired reaction with the substrate (fixation) and an undesired side reaction with water (hydrolysis). The rates of both reactions are highly dependent on pH and temperature.

Effect of pH

The pH of the reaction medium is a critical parameter. An alkaline environment (pH > 9) is required to deprotonate hydroxyl or amino groups, generating the potent nucleophile necessary for the reaction to proceed.[3][9] However, a high concentration of hydroxide ions (OH⁻) also accelerates the rate of the competing hydrolysis reaction.[6] Therefore, the pH must be carefully controlled to maximize the fixation rate while minimizing dye deactivation through hydrolysis.

Effect of Temperature

Increasing the temperature generally increases the rate of chemical reactions, including both dye fixation and hydrolysis. Dichlorotriazine dyes are classified as "cold brand" reactive dyes because their high reactivity allows for fixation at lower temperatures (e.g., 30-40°C) compared to less reactive systems like monochlorotriazines, which require higher temperatures.[10] Controlling the temperature is essential for managing the reaction rate and the balance between fixation and hydrolysis.[12]

The Competing Hydrolysis Reaction

In an aqueous alkaline solution, the DCT group can react with hydroxide ions instead of the substrate's nucleophile.[6] This results in the replacement of a chlorine atom with a hydroxyl group, forming a significantly less reactive monochloro-hydroxytriazine dye. If both chlorine atoms are hydrolyzed, the dye becomes completely inert and can no longer form a covalent bond with the substrate.[12] This hydrolyzed dye contributes to waste effluent in industrial processes and must be removed from labeled biomolecules during purification.

Caption: Competition between fixation and hydrolysis.

Quantitative Analysis

The study of reaction kinetics provides quantitative insight into the efficiency of the covalent bonding process. The rates of fixation and hydrolysis are often described using pseudo-first-order or second-order rate constants.

| Parameter | Value / Range | Conditions | Substrate / System | Source |

| Activation Energy (Fixation) | 9.2 – 15.8 kcal/mol | Alkaline dyeing | Dye-Cellulose | [13] |

| Activation Energy (Hydrolysis) | 16.4 – 26.2 kcal/mol | Alkaline dyeing | Dye-Water | [13] |

| Hydrolysis Rate Constant (k) | 0.011 min⁻¹ | Alkaline pH, 0.5% dye conc. | C.I. Reactive Blue 198 | [14] |

| Hydrolysis Rate Constant (k) | 0.025 min⁻¹ | Alkaline pH, 2.0% dye conc. | C.I. Reactive Blue 198 | [14] |

| Hydrolysis Rate Constant (k) | 3.03 x 10⁻⁴ L mol⁻¹ min⁻¹ | pH 7.5-9.5, 60°C | Monochlorotriazine Dye 1 | [15] |

| Fixation Efficiency (F%) | ~67.5% | Salt: 43.3 g/L, Alkali: 29.5 g/L | Dichlorotriazine Dye on Cotton | [2] |

| Fixation Efficiency (F%) | ~90% | Salt-free siloxane medium | Dichlorotriazine Dye on Cotton | [16] |

Table 1: Summary of selected quantitative data for reactive dye reactions. Note that values are highly dependent on the specific dye structure, substrate, and reaction conditions.

Applications in Bioconjugation and Drug Development

The robust and specific reactivity of the dichlorotriazine group makes it a valuable tool in biological and pharmaceutical research.

Covalent Labeling of Proteins

Dichlorotriazine dyes are used for the stable, covalent labeling of proteins and other biomolecules.[3] By conjugating a fluorophore to a DCT core, researchers can create probes that react with primary amines (lysine, N-terminus) on a target protein. This enables a wide range of applications:

-

Fluorescence Microscopy: Visualizing protein localization and trafficking in live or fixed cells.

-

Flow Cytometry: Quantifying cell populations based on the presence of a labeled surface protein.

-

Western Blotting: Detecting specific proteins with fluorescently tagged antibodies.

-

Protein Quantification: Determining protein concentration using the dye's absorbance.[3]

Dichlorotriazine as a Linker

The triazine scaffold serves as a versatile, tridentate linker for constructing complex biomolecular architectures.[8][11] Its ability to react sequentially with different nucleophiles (e.g., amines, thiols, phenols) under controlled temperature conditions allows for the precise, regioselective assembly of molecules.[8] This is particularly relevant in drug development for creating:

-

Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[11]

-

Peptide-Drug Conjugates (PDCs): A targeting peptide is covalently linked to a drug payload, improving its therapeutic index.[17]

-

Multifunctional Probes: Assembling imaging agents, targeting ligands, and therapeutic molecules onto a single scaffold.

Applications in Diagnostics and Probes

The stability of the covalent bond formed by DCT reagents is advantageous for developing robust diagnostic tools and biological probes. Dichlorotriazine-based multivalent probes, for instance on gold nanoparticles, have been synthesized for the selective affinity labeling and capture of target proteins from complex biological samples.[4][18] Fluorescent DCT derivatives are also used to label polysaccharides and other biomolecules for cellular imaging and detection.[9]

Experimental Protocols

The following sections provide generalized protocols for key experiments involving dichlorotriazine chemistry. Researchers should optimize these protocols for their specific molecules and applications.

Protocol for Synthesis of a Dichlorotriazine Dye

This protocol describes the first condensation reaction to link a primary amine-containing chromophore to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

-

Dissolution: Dissolve the amine-containing starting material (1.0 equivalent) in water or a water/acetone mixture. Adjust the pH to neutral (~7.0) with a dilute sodium carbonate solution.

-

Cooling: Cool the solution to 0-5°C in an ice-water bath with constant stirring.

-

Cyanuric Chloride Addition: In a separate flask, dissolve cyanuric chloride (1.05 equivalents) in acetone.

-

Condensation Reaction: Add the cyanuric chloride solution dropwise to the cooled amine solution over 30-60 minutes. Maintain the temperature at 0-5°C and the pH between 6.5 and 7.5 by concurrently adding a 10% w/v sodium carbonate solution.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Isolation: Once the reaction is complete, the dichlorotriazine product can be isolated. For many dyes, this is achieved by "salting out"—adding a significant amount of sodium chloride (e.g., 15-20% of the total volume) to precipitate the product.

-

Purification and Drying: Filter the precipitate, wash with a cold, saturated brine solution, and dry under vacuum at a low temperature (e.g., 40°C).[3][8]

Protocol for Covalent Labeling of a Protein

This protocol outlines the labeling of a protein with a commercially available dichlorotriazine-activated fluorescent dye.

-

Protein Preparation: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in an amine-free, alkaline buffer (e.g., 100 mM sodium bicarbonate or borate buffer, pH 8.5-9.0).

-

Dye Preparation: Dissolve the DCT-dye in a small amount of an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: While gently stirring the protein solution, add a calculated amount of the dye stock solution to achieve a desired molar excess of dye to protein (typically 10-20 fold molar excess).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): Stop the reaction by adding a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

Purification: Remove unreacted, hydrolyzed dye from the protein-dye conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The labeled protein will elute in the void volume, while the small dye molecules will be retained.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and the dye's absorption maximum (Amax).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Calculate the dye concentration using its Amax and extinction coefficient.

-

The DOL is the molar ratio of the dye to the protein.[3]

-

Protocol for Determination of Dye Hydrolysis via HPLC

This protocol allows for the kinetic analysis of dye fixation versus hydrolysis.

-

Reaction Setup: Prepare a simulated reaction solution in a thermostated vessel containing buffer (e.g., pH 11), electrolyte (if applicable), and the DCT dye at a known concentration.

-

Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately neutralize the aliquot to a pH of ~7.0 with a phosphate buffer to stop the hydrolysis reaction.

-

HPLC Analysis:

-

System: Use a reverse-phase HPLC system with a C18 column.[14]

-

Mobile Phase: A common mobile phase involves an ion-pairing agent. For example, Solvent A: 100% acetonitrile with 0.025 M tetrabutylammonium bromide. Solvent B: 30% Solvent A and 70% water with 0.05 M ammonium dihydrogen phosphate.[14]

-

Injection: Inject a standard volume (e.g., 20 µL) of the quenched sample.

-

Detection: Use a UV-Vis or PDA detector set to the dye's maximum absorption wavelength.

-

-

Data Analysis: The hydrolyzed dye, containing an additional hydroxyl group, is typically more polar and will have a shorter retention time than the active, chlorinated dye.[14] By integrating the peak areas of the active and hydrolyzed forms at each time point, one can calculate the percentage of hydrolyzed dye and determine the pseudo-first-order rate constant (k) for hydrolysis.

Caption: Workflow for protein labeling and analysis.

Conclusion

The covalent bonding mechanism of dichlorotriazine dyes, rooted in a rapid and efficient nucleophilic substitution reaction, provides a robust method for creating stable linkages between a dye or functional molecule and a substrate. While critically important to the textile industry for decades, the versatility and reliability of this chemistry have made it an indispensable tool for researchers in life sciences and drug development. By understanding the core mechanism and the factors that control the reaction, scientists can effectively harness DCT chemistry to synthesize novel bioconjugates, fluorescent probes, and targeted therapeutics, driving innovation in diagnostics and medicine.

References

- 1. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]

- 2. Conserved Protein–Polymer Interactions across Structurally Diverse Polymers Underlie Alterations to Protein Thermal Unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 8. Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioActs Official Website [bioacts.com]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 17. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]

- 18. Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Hydrolysis and Degradation Pathways of Reactive Yellow 17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 17 (RY17), a monoazo dye belonging to the vinyl sulfone class, is extensively used in the textile industry for dyeing cellulosic fibers. Its widespread application, however, raises environmental concerns due to the discharge of colored effluents. The strong covalent bond formed between the dye and fiber results in high wet fastness properties, but a significant portion of the dye hydrolyzes and remains unfixed, contributing to water pollution. This technical guide provides a comprehensive overview of the hydrolysis and various degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms.

Chemical Structure of this compound

-

Molecular Formula: C₂₀H₂₀K₂N₄O₁₂S₃

-

Molecular Weight: 682.79 g/mol

-

CAS Number: 20317-19-5

-

Chemical Class: Monoazo, Vinyl Sulfone

Hydrolysis of this compound

The reactive group in RY17 is the vinyl sulfone group (-SO₂CH=CH₂), which is typically present in its more stable precursor form, the sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃H). Under alkaline conditions, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone. This reactive species can then either form a covalent bond with the hydroxyl groups of cellulose (fixation) or react with water (hydrolysis), rendering the dye inactive for dyeing.

The hydrolysis of vinyl sulfone dyes like this compound is influenced by several factors including pH, temperature, and reaction time. Higher pH and temperature accelerate the rate of hydrolysis. The hydrolyzed form of the dye is no longer capable of covalently bonding with the fiber and is washed out, becoming a major component of the textile effluent.

The general hydrolysis reaction can be represented as:

Dye-SO₂CH₂CH₂OSO₃⁻ + OH⁻ → Dye-SO₂CH=CH₂ + HSO₄⁻ + H₂O (Formation of active vinyl sulfone form)

Dye-SO₂CH=CH₂ + H₂O → Dye-SO₂CH₂CH₂OH (Hydrolyzed, inactive form)

Factors Affecting Hydrolysis of Vinyl Sulfone Dyes

| Factor | Effect on Hydrolysis Rate |

| pH | Increases with increasing pH (alkaline conditions) |

| Temperature | Increases with increasing temperature |

| Time | Increases with longer reaction time |

| Liquor Ratio | Higher liquor ratio can increase hydrolysis |

Degradation Pathways of this compound

Various advanced oxidation processes (AOPs) have been investigated for the effective degradation of this compound. These processes aim to break down the complex dye molecule into simpler, less harmful compounds, and ultimately mineralize it to CO₂, H₂O, and inorganic ions.

Photocatalytic Degradation

Heterogeneous photocatalysis, primarily using titanium dioxide (TiO₂) as a photocatalyst, is a widely studied method for the degradation of RY17. Under UV or solar irradiation, TiO₂ generates highly reactive hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are strong oxidizing agents that attack the dye molecule.

The degradation generally proceeds through the cleavage of the azo bond (-N=N-), which is responsible for the dye's color, followed by the oxidation of the resulting aromatic intermediates. The final products of complete mineralization are CO₂, SO₄²⁻, NO₃⁻, and NH₄⁺.[1]

Experimental Protocol for Photocatalytic Degradation:

-

Photoreactor: A batch reactor is typically used, which can be a cylindrical vessel with a UV lamp placed at the center or an open dish exposed to sunlight.

-

Catalyst: TiO₂ (e.g., Degussa P25) is used in slurry form or immobilized on a support like glass plates or non-woven fibers.

-

Light Source: UV lamps or natural sunlight.

-

Procedure:

-

A known volume and concentration of RY17 solution is placed in the photoreactor.

-

The photocatalyst (e.g., 1 g/L of TiO₂) is added to the solution.

-

The pH of the solution is adjusted to the desired value (optimal degradation is often observed at acidic pH, around 3-5).

-

The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium between the dye and the catalyst surface.

-

The light source is turned on to initiate the photocatalytic reaction.

-

Aliquots are withdrawn at regular intervals, filtered to remove the catalyst, and analyzed for dye concentration using a UV-Vis spectrophotometer at the maximum absorption wavelength of RY17 (around 408-410 nm).

-

Mineralization can be monitored by measuring the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD).

-

Quantitative Data for Photocatalytic Degradation:

| Parameter | Condition | Degradation Efficiency (%) | Reference |

| Initial Dye Concentration | 30 mg/L | Varies with time | [2] |

| Catalyst Loading | 1 g/L TiO₂ | Varies with time | [2] |

| pH | 3 - 11.5 | Optimal around pH 5 | [2] |

| Additive | H₂O₂ | Can enhance degradation | [2] |

Logical Workflow for Photocatalytic Degradation:

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Proposed Photocatalytic Degradation Pathway:

Caption: Proposed pathway for the photocatalytic degradation of this compound.

Fenton and Photo-Fenton Degradation

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of •OH production.

Experimental Protocol for Fenton Degradation:

-

Reactor: A batch reactor, typically a glass beaker or flask, is used.

-

Reagents: Ferrous sulfate (FeSO₄) or another Fe²⁺ source, and hydrogen peroxide (H₂O₂).

-

Procedure:

-

A known volume and concentration of RY17 solution is placed in the reactor.

-

The pH is adjusted to an acidic value, typically around 3.

-

A specific concentration of Fe²⁺ is added to the solution.

-

H₂O₂ is then added to initiate the Fenton reaction. For photo-Fenton, the solution is simultaneously irradiated with a suitable light source.

-

The solution is stirred throughout the experiment.

-

Aliquots are taken at different time intervals and the reaction is quenched (e.g., by adding a strong base to raise the pH).

-

The samples are then analyzed for the remaining dye concentration.

-

Quantitative Data for Fenton/Photo-Fenton Degradation:

| Process | Parameter | Condition | Degradation Efficiency (%) | Time (min) |

| Fenton | pH | 3 | ~90 | 180 |

| [Fe²⁺] | 0.01 mM | |||

| [H₂O₂] | 0.1 mM | |||

| Photo-Fenton | pH | 3 | ~100 | 60 |

| [Fe²⁺] | 0.01 mM | |||

| [H₂O₂] | 0.1 mM |

Fenton Reaction Mechanism:

Caption: Core reaction in the Fenton process for hydroxyl radical generation.

Ozonation

Ozone (O₃) is a powerful oxidizing agent that can directly react with the chromophoric groups of the dye molecule, leading to decolorization. At alkaline pH, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals, which further enhances the degradation process.

Experimental Protocol for Ozonation:

-

Reactor: A semi-batch bubble column reactor is commonly used.

-

Ozone Generation: An ozone generator produces ozone from an oxygen or air feed.

-

Procedure:

-

The RY17 solution of a known concentration is placed in the reactor.

-

The pH of the solution is adjusted. Higher pH values (e.g., 12) often lead to faster decolorization.

-

Ozone gas is bubbled through the solution at a specific flow rate and concentration.

-

Samples are withdrawn at different time points to measure the decrease in color and COD.

-

Quantitative Data for Ozonation:

| Parameter | Condition | Decolorization Time (min) | COD Reduction (%) | Reference |

| pH | 12 | 12 | 78.58 | [3] |

| Initial Dye Conc. | 300 mg/L | [3] | ||

| Ozone Flow Rate | 120 L/h | [3] | ||

| Ozone Conc. | 24 g/m³ | [3] |

Ozonation Degradation Pathways:

Caption: Direct and indirect reaction pathways in the ozonation of this compound.

Electro-oxidation

Electro-oxidation is an electrochemical process where the dye is degraded by direct or indirect oxidation at the anode. In direct oxidation, the dye molecule is adsorbed on the anode surface and loses electrons. In indirect oxidation, reactive species like hydroxyl radicals or active chlorine species (if chloride is present) are generated in situ, which then oxidize the dye.

Experimental Protocol for Electro-oxidation:

-

Electrochemical Cell: A batch reactor containing an anode and a cathode.

-

Electrodes: Common anode materials include dimensionally stable anodes (DSA) like Ti/RuO₂, and stainless steel can be used as the cathode.

-

Supporting Electrolyte: An electrolyte such as NaCl or Na₂SO₄ is added to increase the conductivity of the solution.

-

Procedure:

-

The dye effluent is placed in the electrochemical cell.

-

The supporting electrolyte is added.

-

The pH is adjusted (e.g., to 11).

-

A constant current density is applied across the electrodes.

-

The solution is stirred continuously.

-

Samples are taken at intervals to analyze for color and COD removal.

-

Quantitative Data for Electro-oxidation:

| Supporting Electrolyte | Current Density (A/dm²) | pH | Color Removal (%) | COD Reduction (%) |

| NaCl (3.0 g/L) | 7 | 11 | 99.4 | 82 |

| Na₂SO₄ (3.0 g/L) | 7 | 11 | Lower than NaCl | Lower than NaCl |

Conclusion